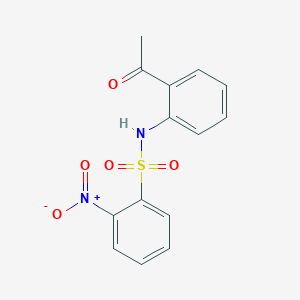
N-(2-acetylphenyl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetylphenyl)-2-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C14H12N2O5S and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds often interact with enzymes or receptors in the body, altering their function and leading to changes in cellular processes .
Mode of Action
For instance, they can react with aldehydes and ketones to form oximes or hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds can influence various biochemical pathways, such as the formation of oximes and hydrazones .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in cellular processes .
生物活性
N-(2-acetylphenyl)-2-nitrobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. The specific structure includes:
- Acetyl group : Enhances lipophilicity and may influence bioactivity.
- Nitro group : Often associated with increased reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many sulfonamides act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of CA IX has been associated with anticancer activity due to its role in tumor metabolism .
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. They inhibit bacterial growth by interfering with folate synthesis, which is crucial for nucleic acid production .
- Antitumor Activity : Recent studies suggest that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
Anticancer Activity
A study focusing on related compounds demonstrated significant anticancer activity against various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (EU-3). The IC50 values for these compounds ranged from 0.3 μM to 1.2 μM, indicating potent cytotoxic effects . The mechanism involved apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells.
Antimicrobial Properties
In vitro assays have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .
Gene Expression Modulation
Research indicates that exposure to nitroaromatic compounds can alter gene expression profiles in plants such as Arabidopsis thaliana. For example, treatment with derivatives similar to this compound led to upregulation of genes involved in stress responses and detoxification processes .
Case Studies
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound analogs. These studies often focus on tumor growth inhibition and survival rates in treated subjects compared to controls.
- Cell Line Studies : Various cancer cell lines have been tested for their sensitivity to this compound, with results indicating that structural modifications can significantly enhance potency and selectivity towards specific cancer types .
Data Summary
属性
IUPAC Name |
N-(2-acetylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10(17)11-6-2-3-7-12(11)15-22(20,21)14-9-5-4-8-13(14)16(18)19/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTUROBMHBTNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














